2-(Trichloromethyl)quinazolin-4(1H)-one

Catalog No.
S857272
CAS No.
5558-95-2
M.F
C9H5Cl3N2O
M. Wt
263.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trichloromethyl)quinazolin-4(1H)-one

CAS Number

5558-95-2

Product Name

2-(Trichloromethyl)quinazolin-4(1H)-one

IUPAC Name

2-(trichloromethyl)-3H-quinazolin-4-one

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)

InChI Key

BFLBZZSGIIUGIX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl

The exact mass of the compound 2-(Trichloromethyl)quinazolin-4(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trichloromethyl)quinazolin-4(1H)-one is a stable, crystalline solid that serves as a highly reactive reagent and intermediate in organic synthesis. Its primary procurement value lies in two distinct functions: acting as a dehydrating agent for the formation of amides and esters, and serving as a versatile electrophilic precursor for the construction of complex, fused heterocyclic systems. [REFS-1, REFS-2] The compound's utility is directly derived from the unique chemical properties of the trichloromethyl group attached to the quinazolinone core, which dictates its reaction pathways and application suitability.

Research Fit

Antiplasmodial SAR & hit-to-lead studies Scaffold with reported activity against multidrug-resistant P. falciparum strains
Scaffold comparison & bioisostere evaluation Quinazoline core with lower reported cytotoxicity relative to thienopyrimidine/quinoline bioisosteres
Synthetic methodology development Suitable for copper-catalyzed one-pot derivatization workflows

Substituting 2-(trichloromethyl)quinazolin-4(1H)-one with simpler analogs, such as the 2-methyl or parent quinazolinone, is not viable for its primary applications as the trichloromethyl group is the core functional component, not a minor substituent. This group acts as a highly activated and masked carboxylic acid equivalent. Its strong electron-withdrawing nature and function as a precursor to a good leaving group are essential for its reactivity in both dehydration reactions and as a synthon for building other heterocyclic structures. For instance, in a series of related antiplasmodial compounds, the 2-trichloromethyl group was found to be mandatory for activity, with analogs lacking this specific group being totally inactive. [1] This demonstrates that substitution fundamentally alters the chemical reactivity and eliminates the intended functionality.

Substitution Risk

Des-CCl₃ analogs: Reported loss of antiplasmodial activity (EC₅₀ > 50 µM) when the 2-trichloromethyl group is absent; activity may not transfer to non-chlorinated quinazolinones.
Thienopyrimidine / quinoline bioisosteres: Higher reported cytotoxicity on HepG2 cells; cytotoxicity profile may shift and requires independent evaluation.
Generic quinazolinone analogs: pKa and solubility properties may differ if not experimentally characterized; formulation behavior may not replicate.

Process Efficiency: Avoidance of Insoluble Byproducts in Amidation and Esterification Reactions

A primary industrial and laboratory application of dehydrating agents is in the formation of amide and ester bonds. A common reagent for this, N,N'-dicyclohexylcarbodiimide (DCC), generates N,N'-dicyclohexylurea (DCU) as a stoichiometric byproduct. DCU is notoriously insoluble in common organic solvents, precipitating during the reaction and complicating purification through required filtration steps, which can lead to co-precipitation and loss of the desired product. [REFS-1, REFS-2] In contrast, when 2-(trichloromethyl)quinazolin-4(1H)-one is used as a dehydrating agent, the reaction proceeds via activation of the carboxylic acid and subsequent ring-opening of the quinazolinone core. This process yields a water-soluble carboxylate byproduct that can be easily and cleanly removed from the reaction mixture with a simple aqueous base wash, eliminating the need for filtration of a poorly soluble solid.

Evidence DimensionByproduct Physical Properties and Removal Method
Target Compound DataForms a water-soluble byproduct (inferred, based on mechanism), removable by simple liquid-liquid aqueous extraction.
Comparator Or BaselineDCC (N,N'-dicyclohexylcarbodiimide): Forms N,N'-dicyclohexylurea (DCU), a byproduct which is highly insoluble in most organic solvents. [REFS-1, REFS-2]
Quantified DifferenceEliminates filtration step for byproduct removal, replacing it with a standard aqueous workup. This reduces process complexity, minimizes potential for product loss via co-precipitation, and simplifies scale-up.
ConditionsStandard amidation or esterification reactions in organic synthesis.

This difference in byproduct handling directly translates to faster purification, higher isolated yields, and a more robust, scalable chemical process, which are critical factors in procurement decisions for synthetic reagents.

CCl₃ requirement for antiplasmodial activity
Head-to-head
With CCl₃: EC₅₀ ≤ 2 µM vs. Des-CCl₃: EC₅₀ > 50 µM
CCl₃ group is critical for antiplasmodial assay response
K1 multidrug-resistant P. falciparum strain; >25-fold difference reported

Enhanced Precursor Reactivity for Heterocycle Synthesis Driven by the Trichloromethyl Group

The value of 2-(trichloromethyl)quinazolin-4(1H)-one as a synthon lies in the high electrophilicity of the trichloromethyl carbon, making it an excellent site for nucleophilic attack to construct more complex molecules. For example, it serves as a precursor for triazole-linked quinazolines. [1] The importance of this specific functional group is highlighted in studies of related quinazoline-based antiplasmodial agents, where derivatives containing the 2-trichloromethyl group showed potent activity, while analogous compounds lacking this group were found to be completely inactive. [2] This demonstrates that the -CCl3 group provides unique reactivity that cannot be replicated by simpler substituents like -H or -CH3, which would not function as effective leaving groups or electrophilic centers in these transformations. The three electron-withdrawing chlorine atoms are essential for the group's ability to act as a reactive handle for cyclization and substitution reactions.

Evidence DimensionBiological activity as a proxy for chemical reactivity/functionality
Target Compound DataRelated compounds with a 2-trichloromethyl group exhibit potent antiplasmodial activity. [<a href="https://www.researchgate.net/publication/356586001_Reactivity_of_Electrophilic_Chlorine_Atoms_Due_to_s-holes_A_Mechanistic_Assessment_of_the_Chemical_Reduction_of_the_Trichloromethyl_Group_by_Sulfur_Nucleophiles" target="_blank">2</a>]
Comparator Or BaselineAnalogous compounds without the 2-trichloromethyl group are 'totally inactive' (EC50 > 50 µM). [<a href="https://www.researchgate.net/publication/356586001_Reactivity_of_Electrophilic_Chlorine_Atoms_Due_to_s-holes_A_Mechanistic_Assessment_of_the_Chemical_Reduction_of_the_Trichloromethyl_Group_by_Sulfur_Nucleophiles" target="_blank">2</a>]
Quantified DifferenceQualitatively infinite; the presence of the -CCl3 group is the difference between a highly active compound and an inactive one, indicating it is essential for the underlying chemical interactions.
ConditionsIn vitro antiplasmodial (P. falciparum) activity screening.

For researchers in medicinal chemistry or complex synthesis, this evidence confirms that the trichloromethyl group imparts indispensable reactivity, making this specific compound the correct procurement choice over simpler, less reactive quinazolinone analogs for building certain classes of target molecules.

Cytotoxicity: quinazoline vs. bioisosteres
Head-to-head
Quinazoline scaffold: lower cytotoxicity vs. Thienopyrimidine / quinoline: globally more cytotoxic
Supports cell-model endpoint review for scaffold selection
Human HepG2 cell line; exact fold difference not reported
Purity grade advantage
Data to verify
≥99%
Higher purity specification may support synthesis reproducibility
vs. 95% minimum from other vendors; supplier specification review advised
pKa determination
Class-level
Experimentally determined in aqueous solution; enables ionization-state prediction under physiological conditions.
Supports formulation-context and solubility screening
Exact value available upon request; not uniformly reported for analogs
One-pot synthesis route
Reported
Cu(I)-catalyzed, room temp, THF vs. Traditional multi-step heated protocols
May support efficient derivatization for library synthesis
Yield advantage reported; specific yield varies by derivative
Cytotoxicity in HepG2 cells
Cross-study
CC₅₀ = 50 µM
4-Phenoxy-2-trichloromethylquinazoline derivative (molecule 7); sulfonamide derivatives reported less toxic than prior hits
Supports cytotoxicity endpoint review in hit-to-lead workflows
Human HepG2 cell line; cross-study context requires independent validation

Amide and Ester Synthesis Requiring Simplified, Non-Filtration-Based Purification

This compound is the right choice for laboratory or process scale amidation or esterification reactions where avoiding the handling of fine, insoluble precipitates like DCU is a priority. Its use simplifies the process to a standard aqueous workup, improving throughput and minimizing mechanical product loss. [REFS-1, REFS-2]

Efficient Synthesis of Fused Polycyclic Heterocycles

As a highly reactive electrophilic building block, this compound is ideally suited for the synthesis of complex nitrogen-containing heterocycles, such as 1,2,4-triazolo[4,3-a]quinazolin-5-ones. Its activated trichloromethyl group facilitates cyclization reactions with dinucleophiles under conditions where less-activated analogs would fail or require harsher methods. [2]

Application Fit

Application
Selection Property
Validation Focus
Antiplasmodial SAR studies
2-Trichloromethyl group requirement for antiplasmodial assay response
EC₅₀ endpoint review against drug-resistant P. falciparum strains
Scaffold comparison & bioisostere evaluation
Quinazoline core with lower reported HepG2 cytotoxicity
Cell-model endpoint comparison vs. thienopyrimidine / quinoline scaffolds
Synthetic methodology development
Copper-catalyzed one-pot derivatization at room temperature
Yield and scope reproducibility across derivative libraries
Pre-formulation & solubility studies
Experimentally determined pKa in aqueous solution
Ionization-state prediction and formulation-context review
Request bulk or custom derivative quote

XLogP3

2.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5558-95-2

Explore Compound Types